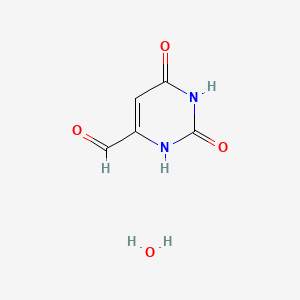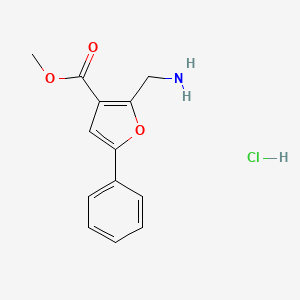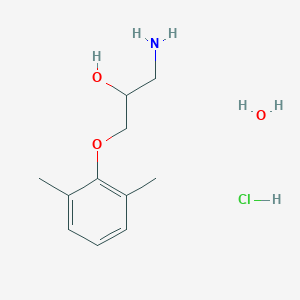
methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 1052528-15-0 . It has a molecular weight of 226.66 . The IUPAC name for this compound is methyl 1H-benzimidazol-2-ylacetate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10N2O2.ClH/c1-14-10 (13)6-9-11-7-4-2-3-5-8 (7)12-9;/h2-5H,6H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical form of “this compound” is reported to be solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
DNA Minor Groove Binding and Fluorescent Staining
Hoechst 33258, a derivative of methyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride, binds to the minor groove of double-stranded B-DNA, particularly AT-rich sequences, and has been extensively utilized as a fluorescent DNA stain. The unique binding properties of Hoechst 33258 and its analogs make them valuable tools in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. The dye's ability to enter cells easily and its specificity in DNA binding have paved the way for its wide application in research, especially in understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Chemical Properties and Synthesis
Versatility in Chemistry and Biological Activity
The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), structurally related to this compound, is highly varied. These compounds exhibit diverse properties such as spectroscopic characteristics, magnetic properties, and biological and electrochemical activities, making them crucial for medicinal chemistry and material science. The comprehensive review of these compounds underlines the potential in exploring unknown analogues and expanding the horizon of applications in various fields (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Design
Significance in Medicinal Chemistry
Benzothiazole and its derivatives, related to the chemical structure of this compound, play a pivotal role in medicinal chemistry. These compounds exhibit a spectrum of pharmacological activities, including antiviral, antimicrobial, antidiabetic, antitumor, and anti-inflammatory effects. The benzothiazole scaffold is recognized for its less toxic effects and the potential for enhanced activity upon structural modification, marking its importance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).
Propiedades
IUPAC Name |
methyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9;/h2-5H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVAFCYVAVDGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)
![1-[(8S,9S)-6'-Methoxycinchonan-9-yl]-3-(2alpha-aminocyclohexane-1beta-yl)thiourea](/img/structure/B3078518.png)



![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)



![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
